Harzianopyridone

Descripción

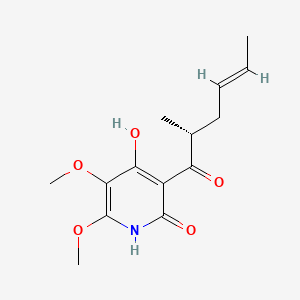

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYAYFJAGDIMEX-HQZHTGGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Chemical Architecture and Biological Profile of Harzianopyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone, a natural product isolated from the fungus Trichoderma harzianum, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its primary mechanism of action as a mitochondrial complex II inhibitor, and its antifungal properties. Detailed experimental protocols for its isolation, and for conducting key biological assays are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a pyridone alkaloid with a distinct chemical architecture.[1] Its systematic IUPAC name is 4-hydroxy-5,6-dimethoxy-3-[(2R,E)-2-methylhex-4-enoyl]pyridin-2(1H)-one. The molecule possesses a central 4-hydroxy-2-pyridone core, which is substituted with two methoxy groups and an acyl side chain containing a chiral center and a double bond.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₅ | [2] |

| Molecular Weight | 281.30 g/mol | [2] |

| IUPAC Name | 4-hydroxy-5,6-dimethoxy-3-[(2R,E)-2-methylhex-4-enoyl]pyridin-2(1H)-one | [2] |

| CAS Number | 126637-69-2 | [3] |

| Canonical SMILES | C/C=C/C--INVALID-LINK--C(=O)C1=C(C(=C(NC1=O)OC)OC)O | |

| Appearance | White solid | |

| Solubility | Soluble in methanol, chloroform, ethyl acetate, acetone, DMSO, acetonitrile. Insoluble in water and hexane. |

Mechanism of Action: Inhibition of Mitochondrial Complex II

The primary mechanism of action of this compound is the potent and specific inhibition of mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR). This enzyme complex is a crucial component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a vital role in cellular respiration.

By inhibiting complex II, this compound disrupts the transfer of electrons from succinate to ubiquinone, thereby impeding ATP production. This disruption of cellular energy metabolism is the basis for its observed biological activities.

References

Harzianopyridone: A Technical Guide to its Antifungal Mechanism of Action Against Phytopathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harzianopyridone, a secondary metabolite produced by the biocontrol fungus Trichoderma harzianum, exhibits potent antifungal activity against a broad spectrum of phytopathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its efficacy. The primary modes of action identified are the inhibition of the mitochondrial respiratory chain and the sequestration of essential iron, both of which are critical for fungal growth, development, and virulence. This document summarizes key quantitative data on its antifungal activity, provides detailed experimental protocols for its assessment, and visualizes the core mechanisms and experimental workflows through signaling pathway and process flow diagrams.

Core Mechanisms of Action

This compound employs a dual-pronged attack to suppress the growth of phytopathogenic fungi. These mechanisms are not mutually exclusive and likely act synergistically to exert a potent fungistatic and, in some cases, fungicidal effect.

Inhibition of Mitochondrial Complex II

The primary and most direct mechanism of action of this compound is the inhibition of mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR).[1][2][3][4][5] This enzyme complex is a crucial component of both the electron transport chain and the tricarboxylic acid (TCA) cycle.

By binding to and inactivating mitochondrial complex II, this compound disrupts cellular respiration, leading to a cascade of detrimental effects within the fungal cell:

-

Reduced ATP Synthesis: The inhibition of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell. This energy deficit impacts all energy-dependent cellular processes, including growth, sporulation, and pathogenesis.

-

Disruption of the TCA Cycle: As a key enzyme in the TCA cycle, the inhibition of succinate dehydrogenase leads to an accumulation of succinate and a depletion of downstream intermediates, further disrupting cellular metabolism.

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to an increase in the production of ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.

Iron Chelation

This compound is a member of the 2-pyridone class of compounds, which are known to possess iron-chelating properties. Iron is an essential micronutrient for fungi, acting as a cofactor for numerous enzymes involved in vital cellular processes, including respiration and DNA synthesis. By sequestering iron from the environment, this compound effectively creates an iron-deficient condition for the phytopathogen, thereby limiting its growth and proliferation. This mechanism is a form of microbial competition known as antibiosis.

Quantitative Antifungal Activity

The efficacy of this compound has been quantified against a range of economically important phytopathogens. The following table summarizes the available data on its half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values.

| Phytopathogen | Host Plant(s) | Disease | EC50 (µg/mL) | MIC (µg/mL) | Reference(s) |

| Rhizoctonia solani | Potato, Rice, etc. | Black scurf, Sheath blight | 35.9 | - | |

| Sclerotium rolfsii | Various | Southern blight | 42.2 | - | |

| Fusarium oxysporum | Various | Fusarium wilt | 50.2 | - | |

| Macrophomina phaseolina | Various | Charcoal rot | 60.4 | - | |

| Botrytis cinerea | Grape, Strawberry, etc. | Gray mold | - | - | |

| Pythium ultimum | Various | Damping-off | - | - | |

| Gaeumannomyces graminis var. tritici | Wheat | Take-all disease | - | - |

Note: The absence of a value indicates that specific data was not available in the cited literature. Further research is needed to establish a more comprehensive profile of this compound's activity.

Experimental Protocols

This section provides detailed methodologies for the assessment of this compound's antifungal and iron-chelating activities.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target phytopathogen.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Target phytopathogen culture

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer or microplate reader

-

Sterile, inert solvent for this compound (e.g., DMSO)

-

Positive control antifungal (e.g., a commercial fungicide)

-

Negative control (medium only)

Procedure:

-

Inoculum Preparation:

-

Grow the fungal pathogen on a suitable agar medium until sporulation is observed.

-

Harvest spores by flooding the plate with sterile saline or phosphate-buffered saline (PBS) and gently scraping the surface.

-

Adjust the spore suspension to a concentration of 0.5-2.5 x 10^4 colony-forming units (CFU)/mL using a hemocytometer or spectrophotometer.

-

-

Preparation of Microtiter Plates:

-

Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

-

Include wells with the positive control antifungal, also in serial dilution.

-

Include wells with the solvent control to ensure the solvent has no inhibitory effect at the concentrations used.

-

Include wells with medium only (sterility control) and wells with medium and inoculum (growth control).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control wells).

-

Seal the plates and incubate at a temperature and duration optimal for the growth of the target pathogen (e.g., 25-28°C for 48-72 hours).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.

-

Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

-

Iron Chelation Activity: Chrome Azurol S (CAS) Agar Assay

This protocol is a widely used method for detecting siderophore production and iron-chelating activity.

Objective: To qualitatively assess the iron-chelating ability of this compound.

Materials:

-

This compound solution

-

Chrome Azurol S (CAS) agar plates

-

Sterile filter paper discs

-

Positive control (e.g., a known siderophore like deferoxamine)

-

Negative control (solvent used to dissolve this compound)

Procedure:

-

Preparation of CAS Agar Plates:

-

Prepare the CAS agar medium according to standard protocols. The medium is typically blue in color due to the iron-CAS complex.

-

-

Assay:

-

Place sterile filter paper discs onto the surface of the CAS agar plates.

-

Apply a known amount of the this compound solution to a disc.

-

Apply the positive and negative controls to separate discs on the same plate.

-

Incubate the plates at room temperature or an appropriate temperature for the stability of the compound.

-

-

Observation and Interpretation:

-

Iron chelation is indicated by a color change of the agar from blue to orange or yellow around the disc.

-

The diameter of the halo is proportional to the iron-chelating activity of the substance.

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.

References

- 1. Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors this compound and Atpenin B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iterative Catalysis in the Biosynthesis of Mitochondrial Complex II Inhibitors this compound and Atpenin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Initial Screening of Harzianopyridone's Antifungal Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening methodologies and known antifungal properties of Harzianopyridone, a secondary metabolite produced by fungi of the Trichoderma genus. This document outlines its efficacy against various fungal pathogens, details relevant experimental protocols for its evaluation, and illustrates the key signaling pathways likely involved in its mechanism of action.

Quantitative Antifungal Activity of this compound

This compound has demonstrated significant inhibitory activity against a range of phytopathogenic fungi. The following tables summarize the available quantitative data from initial screening studies.

Table 1: Antifungal Spectrum of this compound

| Fungal Species | Activity | Reference |

| Rhizoctonia solani | Strong inhibition | [1][2] |

| Sclerotium rolfsii | Strong inhibition | [3] |

| Fusarium oxysporum | Strong inhibition | [3] |

| Botrytis cinerea | Significant activity | [1] |

| Pythium ultimum | Strong activity | |

| Gaeumannomyces graminis var. tritici | Strong activity | |

| Macrophomina phaseolina | Significant activity | |

| Phytophthora cinnamomi | Active | |

| Leptosphaeria maculans | Active |

Table 2: EC₅₀ Values of this compound Against Phytopathogenic Fungi

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Rhizoctonia solani | 35.9 | |

| Sclerotium rolfsii | 42.2 | |

| Fusarium oxysporum | 50.2 | |

| Macrophomina phaseolina | 60.4 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of antifungal compounds. The following protocols are adapted from standard antifungal susceptibility testing methods and are suitable for the initial evaluation of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Potato Dextrose Broth, RPMI-1640)

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the target fungus on a suitable agar medium until sufficient sporulation is observed.

-

Harvest spores by flooding the plate with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., Tween 80).

-

Adjust the spore suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL in the appropriate broth medium.

-

-

Serial Dilution of this compound:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of desired concentrations.

-

Ensure the final solvent concentration in each well is consistent and does not exceed a level that affects fungal growth.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well containing the diluted this compound.

-

Include a positive control (inoculum without this compound) and a negative control (broth medium only).

-

Incubate the plate at the optimal temperature for the specific fungus (typically 25-30°C) for 24-72 hours, or until sufficient growth is observed in the positive control well.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

-

Agar Diffusion Assay (Disk Diffusion or Well Diffusion)

This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the size of the inhibition zone.

Materials:

-

This compound solution of known concentration

-

Sterile filter paper disks or a sterile cork borer

-

Petri dishes containing a suitable agar medium (e.g., Potato Dextrose Agar)

-

Fungal culture

-

Sterile swabs

-

Incubator

Procedure:

-

Preparation of Fungal Lawn:

-

Aseptically swab the surface of the agar plate with a standardized fungal spore suspension to create a uniform lawn.

-

-

Application of this compound:

-

Disk Diffusion: Aseptically place a sterile filter paper disk impregnated with a known amount of this compound onto the surface of the inoculated agar.

-

Well Diffusion: Create a well in the agar using a sterile cork borer and add a known volume of the this compound solution into the well.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the fungus for 24-72 hours.

-

-

Measurement of Inhibition Zone:

-

Measure the diameter of the clear zone of growth inhibition around the disk or well. The size of the zone is indicative of the antifungal activity.

-

Visualizing Potential Mechanisms of Action

The antifungal activity of this compound, as a secondary metabolite of Trichoderma, is likely to involve the disruption of key fungal signaling pathways responsible for sensing and responding to the environment. The following diagrams illustrate these generalized pathways.

Caption: Workflow for Broth Microdilution MIC Assay.

Caption: Putative Interference with Fungal G-Protein Signaling.

Caption: Potential Disruption of the Fungal MAPK Cascade.

Conclusion

This compound exhibits promising broad-spectrum antifungal activity against several key plant pathogens. The provided experimental protocols offer a standardized framework for its initial screening and evaluation. While the precise molecular targets of this compound are yet to be fully elucidated, it is hypothesized to interfere with essential fungal signaling pathways, such as the G-protein and MAPK cascades, which are critical for fungal growth, development, and virulence. Further research is warranted to fully characterize its mechanism of action and to explore its potential as a lead compound in the development of novel antifungal agents.

References

A Comprehensive Review of Trichoderma harzianum Secondary Metabolites: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the secondary metabolites produced by the filamentous fungus Trichoderma harzianum. This organism is a rich source of a diverse array of bioactive compounds with significant potential in agriculture, medicine, and biotechnology. This guide summarizes quantitative data, details experimental protocols for the isolation and characterization of these metabolites, and visualizes the key signaling pathways involved in their biosynthesis.

Overview of Secondary Metabolites from Trichoderma harzianum

Trichoderma harzianum is a well-known biocontrol agent that produces a wide range of secondary metabolites, which are crucial for its antagonistic activity against phytopathogens and for its interactions with plants.[1] These metabolites belong to various chemical classes, including polyketides, terpenoids, peptaibols, and pyrones.[1] The production of these compounds is influenced by various factors, including culture conditions and interactions with other microorganisms.

Quantitative Data on Secondary Metabolite Production

The yield of secondary metabolites from Trichoderma harzianum can vary significantly depending on the strain, culture medium, and fermentation conditions. While specific yields for every individual compound are not always reported, the following tables summarize available quantitative data for total secondary metabolite production and crude extract yields.

Table 1: Total Secondary Metabolite and Crude Extract Yields from Trichoderma harzianum

| Parameter | Strain/Culture Conditions | Yield | Reference |

| Total Secondary Metabolites | T. harzianum grown in Czapek Yeast Broth | 1840 mg/100 mL | |

| Crude Extract (Ethyl Acetate) | T. harzianum | 1.81% (w/w of dry biomass) | |

| Crude Extract (n-Butanol) | T. harzianum | 1.17% (w/w of dry biomass) |

Experimental Protocols

This section provides detailed methodologies for the cultivation of Trichoderma harzianum, extraction of secondary metabolites, and purification of specific compounds.

Fungal Cultivation and Extraction of Secondary Metabolites

Objective: To cultivate T. harzianum and extract the crude mixture of secondary metabolites.

Materials:

-

Pure culture of Trichoderma harzianum

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Activation of Culture: Inoculate a PDA plate with the T. harzianum strain and incubate at 28°C for 5-7 days until the plate is covered with mycelium and green conidia.

-

Inoculum Preparation: Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate and gently scraping the surface with a sterile loop to release the conidia.

-

Fermentation: Inoculate 1 L of sterile PDB in a 2 L Erlenmeyer flask with the spore suspension. Incubate the flask at 28°C on a rotary shaker at 150 rpm for 14-21 days.

-

Extraction: After incubation, separate the mycelium from the culture broth by filtration.

-

Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

-

Pool the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Harzianolide

Objective: To purify harzianolide from the crude extract using column chromatography.

Materials:

-

Crude extract of T. harzianum

-

Silica gel (for column chromatography)

-

Glass column

-

Hexane

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates

-

UV lamp

Protocol:

-

Column Preparation: Pack a glass column with silica gel slurried in hexane.

-

Sample Loading: Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation by TLC.

-

TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp.

-

Pooling and Concentration: Pool the fractions containing harzianolide (identified by its specific Rf value and comparison with a standard if available) and concentrate them using a rotary evaporator to obtain the purified compound.

Purification of Peptaibols

Objective: To isolate and purify peptaibols from the fungal mycelium.

Materials:

-

Mycelium of T. harzianum

-

Methanol

-

Chloroform

-

Dichloromethane

-

Ethanol

-

Vacuum Liquid Chromatography (VLC) system with a diol-phase gel

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Protocol:

-

Extraction: Extract the fungal mycelium with a mixture of chloroform and methanol.

-

VLC Fractionation: Subject the crude extract to VLC on a diol-phase gel. Elute with a gradient of dichloromethane and ethanol to obtain fractions enriched in peptaibols.

-

HPLC Purification: Further purify the peptaibol-containing fractions by reversed-phase HPLC on a C18 column using a gradient of acetonitrile in water.

-

Analysis: Analyze the purified fractions by mass spectrometry to identify and characterize the different peptaibols.

Signaling Pathways in Secondary Metabolite Biosynthesis

The production of secondary metabolites in Trichoderma harzianum is a tightly regulated process involving complex signaling networks. The Mitogen-Activated Protein Kinase (MAPK) and the cyclic AMP (cAMP) signaling pathways are two of the major cascades that govern the expression of biosynthetic gene clusters in response to environmental cues.

MAPK Signaling Pathway

The MAPK pathway is a conserved signaling module in eukaryotes that transduces extracellular signals to the nucleus, leading to changes in gene expression. In Trichoderma, MAPK pathways are involved in regulating various processes, including mycoparasitism, conidiation, and secondary metabolism. Three distinct MAPK pathways have been identified in Trichoderma species, involving the kinases Tmk1, Tmk2, and Tmk3.[2] Tmk1 and Tmk3 have been specifically implicated in the regulation of secondary metabolite production.[2][3]

References

The Ecological Significance of Harzianopyridone: A Technical Guide for Researchers

Abstract

Harzianopyridone, a bioactive secondary metabolite produced by the filamentous fungus Trichoderma harzianum, plays a crucial role in the ecological interactions of its host. This pyridone derivative exhibits potent antifungal properties against a broad spectrum of phytopathogenic fungi, positioning it as a key mediator of the biocontrol capabilities of Trichoderma species. This technical guide provides an in-depth analysis of the ecological function of this compound, including its biological activities, biosynthetic pathway, and the signaling networks that likely regulate its production. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of mycology, plant pathology, and natural product drug discovery.

Introduction

Trichoderma species are ubiquitous in soil and rhizosphere ecosystems and are well-documented for their ability to antagonize plant pathogenic fungi, thereby promoting plant health and growth[1][2][3]. This biocontrol activity is largely attributed to the production of a diverse arsenal of secondary metabolites and hydrolytic enzymes[2][4]. Among these, this compound stands out as a potent antifungal agent first isolated from Trichoderma harzianum in 1989.

Ecologically, this compound contributes to the competitive success of T. harzianum by inhibiting the growth of rival fungi, thus securing resources and niche dominance. Its production can be influenced by the presence of other microorganisms, suggesting a dynamic role in microbial community interactions. This guide delves into the multifaceted ecological role of this compound, providing a comprehensive resource for the scientific community.

Biological Activities of this compound

The primary ecological function of this compound is its antifungal activity. It has demonstrated significant inhibitory effects against a wide range of plant pathogenic fungi. Beyond its antifungal properties, this compound has also been reported to exhibit phytotoxic and weak antibacterial effects.

Antifungal Activity

This compound displays broad-spectrum antifungal activity. The racemic form, in particular, shows strong inhibition against several economically important plant pathogens. The levorotatory form, while also active, has been reported to have weaker antifungal and antibacterial properties. The production of this compound is notably enhanced when T. harzianum is co-cultivated with certain fungi like Rhizoctonia solani or Botrytis cinerea, indicating its role in direct antagonism.

Phytotoxicity

In addition to its antimicrobial effects, this compound has been shown to be phytotoxic. It can cause necrosis in plants such as corn, bean, and tobacco in a concentration-dependent manner. The (-)-harzianopyridone isomer was also found to be highly active in inhibiting the growth of etiolated wheat coleoptiles. This suggests that this compound may play a role in mediating plant-fungus interactions beyond simple pathogen inhibition.

Quantitative Data on Biological Activity

The efficacy of this compound as an antifungal agent has been quantified in several studies. The following tables summarize the available data on its inhibitory concentrations.

Table 1: Antifungal Activity of this compound (EC50 Values)

| Target Fungus | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | 35.9 | |

| Sclerotium rolfsii | 42.2 | |

| Fusarium oxysporum | 50.2 | |

| Macrophomina phaseolina | 60.4 |

Table 2: Inhibition of Fungal Growth by this compound

| Target Fungus | Concentration | % Inhibition | Reference |

| Rhizoctonia solani | Not specified | >90% | |

| Fusarium oxysporum | Not specified | >90% | |

| Sclerotium rolfsii | Not specified | >90% | |

| Leptosphaeria maculans | 1-10 µ g/plug | Significant | |

| Phytophthora cinnamomi | 1-10 µ g/plug | Significant | |

| Botrytis cinerea | 1-10 µ g/plug | Significant |

Table 3: Phytotoxicity of this compound

| Bioassay | Isomer | Concentration | % Inhibition | Reference |

| Etiolated Wheat Coleoptile Growth | Laevorotatory | 10-3 M | 100% | |

| Etiolated Wheat Coleoptile Growth | Laevorotatory | 10-4 M | 100% | |

| Etiolated Wheat Coleoptile Growth | Laevorotatory | 10-5 M | 27% | |

| Etiolated Wheat Coleoptile Growth | Racemic | 10-3 M | 100% | |

| Etiolated Wheat Coleoptile Growth | Racemic | 10-4 M | 42% |

Biosynthesis of this compound

The biosynthesis of this compound has been investigated through isotopic labeling studies. It is proposed to be synthesized from a tetraketide, with the potential involvement of aspartic acid. The biosynthesis involves the incorporation of acetate and methionine.

Caption: Proposed biosynthetic pathway of this compound.

Regulation of Production: Relevant Signaling Pathways

While a specific signaling pathway dedicated to this compound production has not been fully elucidated, the general regulation of secondary metabolism in Trichoderma is known to involve conserved fungal signaling cascades. These pathways sense environmental cues and the presence of other organisms, subsequently modulating gene expression for metabolite production.

G-Protein and cAMP Signaling

Heterotrimeric G-protein signaling pathways are central to sensing environmental stimuli in fungi. These pathways, often coupled with the cyclic AMP (cAMP) pathway, regulate a wide range of cellular processes, including the production of secondary metabolites. It is plausible that G-protein coupled receptors (GPCRs) on the Trichoderma cell surface detect signals from competing fungi, initiating a cascade that leads to the upregulation of this compound biosynthesis.

Mitogen-Activated Protein Kinase (MAPK) Cascades

MAPK signaling cascades are another crucial component of fungal signal transduction, involved in responses to various stresses and in developmental processes. In Trichoderma, MAPK pathways have been linked to mycoparasitism and the production of antifungal compounds. The activation of a MAPK cascade upon contact with a host fungus likely contributes to the coordinated expression of genes required for antagonism, including those for this compound synthesis.

Caption: General signaling pathways in Trichoderma regulating secondary metabolism.

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on methodologies described in the literature.

-

Fungal Culture: Trichoderma harzianum is cultured on a suitable medium, such as potato-dextrose agar (PDA) slants, at room temperature for approximately 10 days.

-

Solid-State Fermentation: The mycelia and spores are transferred to Fernbach flasks containing a solid substrate like shredded wheat medium. Fermentation is carried out at 28°C for 9-30 days.

-

Extraction: The fermented substrate is homogenized and extracted with acetone. The filtrate is then concentrated under vacuum.

-

Chromatographic Purification: The crude extract is subjected to column chromatography for purification of this compound.

Antifungal Bioassay (Disk Diffusion Method)

-

Pathogen Culture: The target phytopathogenic fungus is grown on PDA plates until a confluent lawn is formed.

-

Disk Application: Sterile paper discs are impregnated with known concentrations of purified this compound dissolved in a suitable solvent. A solvent-only disc serves as a negative control.

-

Incubation: The discs are placed on the surface of the agar plates inoculated with the test fungus.

-

Inhibition Zone Measurement: The plates are incubated under appropriate conditions for the test fungus. The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity.

Phytotoxicity Bioassay (Etiolated Wheat Coleoptile Assay)

This protocol is adapted from the description of the bioassay used to test this compound's phytotoxicity.

-

Coleoptile Preparation: Etiolated wheat coleoptiles are grown in the dark until they reach a suitable length.

-

Treatment Application: The coleoptiles are exposed to various concentrations of this compound formulated in a solution (e.g., 10% acetone/water with a surfactant like Tween 20). A control group is treated with the solution lacking this compound.

-

Incubation and Measurement: The coleoptiles are incubated for a set period, after which their growth (elongation) is measured.

-

Data Analysis: The percentage of growth inhibition relative to the control is calculated for each concentration of this compound.

Caption: General workflow for the isolation and bioassay of this compound.

Conclusion and Future Directions

This compound is a pivotal secondary metabolite in the ecological arsenal of Trichoderma harzianum. Its potent antifungal activity underscores its importance in the biocontrol of plant diseases. The data and protocols presented in this guide offer a valuable resource for researchers aiming to further investigate this fascinating molecule.

Future research should focus on elucidating the specific signaling pathways and transcription factors that govern this compound biosynthesis. A deeper understanding of its mode of action at the molecular level against target fungi could pave the way for the development of novel and effective bio-fungicides. Furthermore, exploring the synergistic effects of this compound with other Trichoderma metabolites and enzymes could unlock even more potent biocontrol strategies. The continued study of this compound holds significant promise for sustainable agriculture and the discovery of new therapeutic agents.

References

Preliminary Cytotoxicity Assessment of Harzianopyridone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone, a secondary metabolite first isolated from the fungus Trichoderma harzianum, has been primarily investigated for its notable antifungal and phytotoxic properties.[1][2] While its efficacy against various plant pathogens is documented, a comprehensive assessment of its cytotoxic potential against mammalian cell lines remains largely unexplored. This technical guide serves as a resource for researchers and drug development professionals interested in evaluating the preliminary cytotoxicity of this compound. It outlines the current, albeit limited, state of knowledge and provides detailed experimental protocols and workflows for a thorough investigation of its effects on mammalian cells.

The existing literature indicates that other secondary metabolites from Trichoderma harzianum exhibit cytotoxic activities against various cancer cell lines. For instance, some studies have reported IC50 values for other compounds from this fungus against murine leukemia (P388), human leukemia (HL-60), and murine L1210 leukemia cell lines.[3][4] One related compound, harziphilone, showed cytotoxicity against the murine tumor cell line M-109 with a reported value of 38 μM.[3] Furthermore, a culture filtrate of Trichoderma harzianum was found to have an IC50 value greater than 100 μg/mL against the LS-174T colorectal cancer cell line. However, specific quantitative data on the cytotoxicity of this compound itself is scarce. This knowledge gap underscores the need for a systematic evaluation of its potential as a cytotoxic agent.

This guide provides a framework for conducting such an evaluation, encompassing detailed methodologies for key cytotoxicity and apoptosis assays, and proposes a strategy for investigating the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Data

| Compound/Extract | Cell Line | Assay | IC50/EC50 Value | Reference |

| Harziphilone | M-109 (Murine Sarcoma) | Not Specified | 38 µM | |

| T. harzianum Culture Filtrate | LS-174T (Human Colorectal Carcinoma) | SRB Assay | >100 µg/mL | |

| This compound | Rhizoctonia solani, Sclerotium rolfsii, Fusarium oxysporum | Antifungal Assay | 35.9–50.2 μg/mL |

Experimental Protocols

A comprehensive preliminary cytotoxicity assessment of this compound should involve a battery of standardized assays to determine its effects on cell viability, proliferation, and the mechanism of cell death. The following are detailed protocols for recommended assays.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Cytotoxicity Assay (Lactate Dehydrogenase - LDH Assay)

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

-

Incubation: Incubate the plate for the desired treatment duration.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a logical workflow for the preliminary cytotoxic evaluation of this compound.

Caption: Workflow for assessing this compound cytotoxicity.

Hypothesized Apoptotic Signaling Pathway

Based on common mechanisms of cytotoxicity induced by natural products, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothesized signaling cascade.

Caption: Hypothesized intrinsic apoptosis pathway.

Proposed Strategy for Signaling Pathway Investigation

To elucidate the molecular mechanism by which this compound may induce cytotoxicity, a targeted investigation of key signaling pathways is recommended.

-

Investigate Apoptosis Induction:

-

Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

-

Western Blot Analysis: Probe for the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Analyze the expression levels of key proteins in the Bcl-2 family (e.g., pro-apoptotic Bax and Bak, and anti-apoptotic Bcl-2 and Bcl-xL) to determine the involvement of the intrinsic apoptotic pathway.

-

-

Analyze Cell Cycle Progression:

-

Flow Cytometry: Perform cell cycle analysis by PI staining of DNA to determine if this compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

-

-

Explore Other Potential Pathways:

-

MAPK Pathway: Investigate the phosphorylation status of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., ERK, JNK, p38) by Western blot, as these pathways are often involved in cellular responses to stress.

-

PI3K/Akt Pathway: Assess the phosphorylation of Akt, a central kinase in a major cell survival pathway.

-

The following diagram outlines the proposed workflow for investigating the mechanism of action.

References

- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Structures and Biological Activities of Secondary Metabolites from Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Trichoderma: A Treasure House of Structurally Diverse Secondary Metabolites With Medicinal Importance [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Harzianopyridone Extraction from Fungal Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, purification, and quantification of Harzianopyridone, a bioactive secondary metabolite from the fungus Trichoderma harzianum.

Introduction

This compound is a pyridone-class secondary metabolite produced by various strains of the fungus Trichoderma harzianum. It has demonstrated significant antifungal activity against a range of plant pathogenic fungi, making it a compound of interest for the development of new biocontrol agents and pharmaceuticals.[1][2][3] This document outlines the key procedures for obtaining and characterizing this compound from fungal cultures.

Quantitative Data Summary

The following table summarizes the reported yield and biological activity of this compound.

| Parameter | Value | Fungal Strain | Reference |

| Yield | ~ 1-5 mg/L | Trichoderma harzianum | |

| Antifungal Activity (EC50) | 35.9 µg/mL | Trichoderma harzianum T-5 | |

| 50.2 µg/mL | Trichoderma harzianum T-5 | ||

| 42.2 µg/mL | Trichoderma harzianum T-5 | ||

| 60.4 µg/mL | Trichoderma harzianum T-5 |

Experimental Protocols

Fungal Strain and Culture Conditions

A pure culture of Trichoderma harzianum is required for the production of this compound. Strains can be obtained from culture collections or isolated from soil samples.

Materials:

-

Pure culture of Trichoderma harzianum

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth (PDB), Richard's medium, or Czapek-Dox medium)

-

Erlenmeyer flasks (250 mL or larger)

-

Incubator shaker

Protocol:

-

Activation of Fungal Culture: Inoculate the T. harzianum strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

-

Inoculum Preparation: Prepare a spore suspension by adding sterile distilled water to the mature PDA culture and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10^7 conidia/mL.

-

Liquid Culture: Inoculate 100 mL of sterile liquid culture medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

-

Incubation: Incubate the liquid culture at 25-30°C for 7-10 days in a rotary shaker at 150-180 rpm. The optimal pH for growth and secondary metabolite production is typically between 4.0 and 6.0.

Extraction of Crude this compound

This protocol describes the extraction of this compound from the liquid culture filtrate using an organic solvent.

Materials:

-

T. harzianum liquid culture

-

Whatman No. 1 filter paper or equivalent

-

Centrifuge

-

Separatory funnel

-

Ethyl acetate (analytical grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

Protocol:

-

Separation of Mycelium and Filtrate: After incubation, separate the fungal mycelium from the culture broth by filtration through Whatman No. 1 filter paper. For a clearer filtrate, centrifuge the broth at 4000-5000 rpm for 15-30 minutes and collect the supernatant.

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate to the filtrate.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic (ethyl acetate) layer containing the secondary metabolites will typically be the upper layer.

-

Collect the organic layer.

-

Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

-

-

Drying and Concentration:

-

Pool the collected organic extracts.

-

Dry the extract by adding a small amount of anhydrous sodium sulfate and swirling gently.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40-45°C. The resulting residue is the crude extract containing this compound.

-

Purification of this compound

Further purification of the crude extract is necessary to isolate this compound. This typically involves chromatographic techniques.

Materials:

-

Crude extract of this compound

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

High-Performance Liquid Chromatography (HPLC) system (optional, for high purity)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

HPLC grade solvents (e.g., acetonitrile, water)

Protocol:

-

Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

-

Prepare a silica gel column packed with a non-polar solvent system (e.g., hexane).

-

Load the dissolved crude extract onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing the compound of interest (identified by its Rf value on TLC) and evaporate the solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For higher purity, the fractions from column chromatography can be further purified by HPLC.

-

Dissolve the semi-purified sample in a suitable solvent (e.g., methanol).

-

Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

-

Elute with a suitable mobile phase, such as a gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Quantification of this compound

The concentration of this compound in the extracts can be determined using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Purified this compound standard

-

Crude or purified extract

-

LC-MS system

Protocol:

-

Standard Curve Preparation: Prepare a series of standard solutions of the purified this compound of known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude or purified extract in a known volume of a suitable solvent.

-

LC-MS Analysis: Analyze both the standard solutions and the sample extract using an LC-MS system. The LC method should be optimized to achieve good separation of this compound from other components in the extract. The mass spectrometer will be used to detect and quantify the this compound based on its specific mass-to-charge ratio.

-

Quantification: Construct a standard curve by plotting the peak area against the concentration of the standard solutions. Use the equation of the standard curve to determine the concentration of this compound in the sample extract.

Visualizations

Caption: Experimental workflow for the extraction and purification of this compound.

Caption: Proposed antifungal mechanism of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Harzianopyridone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a bioactive secondary metabolite produced by the fungus Trichoderma harzianum.[1][2] This pyridone derivative has demonstrated notable antifungal properties, making it a compound of interest for agricultural and pharmaceutical research.[1][3] Effective and reproducible purification of this compound is essential for its detailed characterization, bioactivity screening, and further development. This application note provides a comprehensive protocol for the purification of this compound from fungal culture extracts using High-Performance Liquid Chromatography (HPLC). The methodology covers both analytical and preparative scale chromatography, ensuring high purity of the final compound.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental to developing a robust HPLC purification method.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO₅ | |

| Molecular Weight | 281.30 g/mol | |

| Topological Polar Surface Area | 84.9 Ų | |

| UV Absorption Maxima | 243, 267, 331 nm | |

| Polarity | Medium | Inferred from structure |

| Solubility | Soluble in ethyl acetate, methanol, acetonitrile. Low solubility in water. |

Experimental Protocols

Part 1: Extraction of Crude this compound

This protocol describes the initial extraction of this compound from a liquid culture of Trichoderma harzianum.

Materials:

-

Trichoderma harzianum liquid culture broth

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator to obtain the crude extract containing this compound.

Part 2: Analytical HPLC Method Development

This protocol outlines the development of an analytical HPLC method to determine the retention time and purity of this compound in the crude extract.

Materials and Equipment:

-

Analytical HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid (HPLC grade)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

-

Crude this compound extract

-

Methanol (HPLC grade) for sample preparation

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude extract in methanol to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with a linear gradient of 15% B to 100% B over 40 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 330 nm (primary), with additional monitoring at 243 nm and 267 nm.

-

Injection Volume: 10 µL

-

-

Analysis: Inject the prepared sample and record the chromatogram. Identify the peak corresponding to this compound based on its UV spectrum and retention time. Optimize the gradient as needed to achieve good resolution from impurities.

Part 3: Preparative HPLC Purification

This protocol details the scale-up of the analytical method for the preparative purification of this compound.

Materials and Equipment:

-

Preparative HPLC system with a fraction collector

-

Reversed-phase C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid (HPLC grade)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

-

Concentrated crude this compound extract

Procedure:

-

Sample Preparation: Dissolve the crude extract in a minimal amount of methanol. The concentration will depend on the loading capacity of the preparative column.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase, 21.2 x 250 mm, 10 µm

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Use the optimized gradient from the analytical method, adjusting the flow rate for the larger column diameter.

-

Flow Rate: 20 mL/min (this will vary based on column dimensions)

-

Column Temperature: 25 °C

-

Detection Wavelength: 330 nm

-

Injection Volume: Dependent on sample concentration and column capacity.

-

-

Fraction Collection: Collect fractions corresponding to the this compound peak as it elutes from the column.

-

Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.

-

Post-Purification: Pool the pure fractions and remove the solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to obtain pure this compound.

Data Presentation

Table 1: Analytical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 15% to 100% B over 40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 330 nm |

| Injection Volume | 10 µL |

Table 2: Preparative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reversed-Phase (21.2 x 250 mm, 10 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Scaled from analytical method |

| Flow Rate | 20 mL/min |

| Detection | 330 nm |

| Injection Volume | Variable |

Visualizations

Caption: Workflow for the extraction and HPLC purification of this compound.

References

- 1. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and biosynthesis of this compound, an antifungal metabolite of Trichoderma harzianum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Quantitative Analysis of Harzianopyridone in Crude Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a bioactive secondary metabolite produced by various species of the fungus Trichoderma, notably Trichoderma harzianum.[1][2] This pyridone derivative has demonstrated significant antifungal and phytotoxic activities, making it a compound of interest for applications in agriculture as a biocontrol agent and potentially in drug development.[1][3] Its racemic form exhibits strong antifungal properties against several plant pathogenic fungi, including Pythium ultimum, Gaeumannomyces graminis var. tritici, Rhizoctonia solani, and Botrytis cinerea.[1] Furthermore, the laevorotatory form of this compound has shown potent phytotoxicity. Accurate quantification of this compound in crude extracts from fungal cultures is essential for quality control, bioactivity studies, and process optimization.

This document provides detailed protocols for the quantitative analysis of this compound in crude fungal extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The biological activity of this compound has been quantified against various fungal pathogens. The following table summarizes the reported median effective concentration (EC50) values, providing a benchmark for its antifungal potency.

| Fungal Pathogen | EC50 (µg/mL) | Reference |

| Rhizoctonia solani | 35.9 | |

| Sclerotium rolfsii | 42.2 | |

| Fusarium oxysporum | 50.2 | |

| Macrophomina phaseolina | 60.4 |

Experimental Protocols

Fungal Cultivation and Extraction of this compound

This protocol describes the cultivation of Trichoderma spp. and the subsequent extraction of crude metabolites containing this compound.

Materials:

-

Trichoderma harzianum strain (or other this compound-producing species)

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth - PDB)

-

Shaking incubator

-

Ethyl acetate (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Methanol (HPLC grade)

-

Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper)

Procedure:

-

Fungal Inoculation: Inoculate the Trichoderma strain onto PDA plates and incubate at 25-28°C for 5-7 days until sporulation.

-

Liquid Culture: Transfer agar plugs from the PDA plates to flasks containing sterile PDB.

-

Incubation: Incubate the liquid cultures at 28°C on a rotary shaker at 150 rpm for 14-21 days.

-

Harvesting: Separate the fungal mycelium from the culture broth by filtration.

-

Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Drying and Concentration: Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

-

Sample Preparation for Analysis: Dissolve a known weight of the dried crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Quantitative Analysis by HPLC-UV

This method provides a robust and widely accessible approach for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 243 nm, 267 nm, or 331 nm (based on the UV absorption maxima of this compound).

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (100 µg/mL). From the stock solution, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared crude extract sample into the HPLC system.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Analysis by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

-

LC System: A UHPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: ESI positive.

-

MRM Transitions: The precursor ion for this compound (C14H19NO5) is m/z 282.1. Product ions for quantification and qualification need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Procedure:

-

Standard and Sample Preparation: Prepare calibration standards and samples as described for the HPLC-UV method.

-

Method Optimization: Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) and collision energies for the specific MRM transitions of this compound to achieve maximum sensitivity.

-

Analysis and Quantification: Analyze the standards and samples using the developed LC-MS/MS method. Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: General signaling pathways in Trichoderma biocontrol.

References

Application Notes and Protocols for Developing Harzianopyridone-Based Biofungicide Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of stable and effective biofungicide formulations based on Harzianopyridone, a potent antifungal secondary metabolite isolated from Trichoderma harzianum. The following sections detail the mechanism of action, efficacy data, and experimental protocols for formulation, in vitro and in vivo evaluation, and stability testing.

Introduction to this compound

This compound is a pyridone-class secondary metabolite produced by the biocontrol fungus Trichoderma harzianum. It exhibits broad-spectrum antifungal activity against a variety of economically important plant pathogenic fungi. Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This disruption of cellular respiration leads to fungal cell death. The racemic form of this compound has demonstrated strong antifungal activity against several plant pathogens[1].

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound acts as a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a critical enzyme that links the TCA cycle and the electron transport chain. By inhibiting SDH, this compound disrupts the conversion of succinate to fumarate in the TCA cycle and blocks the transfer of electrons to the ubiquinone pool in the respiratory chain. This leads to a cascade of downstream effects, ultimately resulting in fungal cell death.

Caption: Signaling pathway of this compound's antifungal action.

Quantitative Efficacy Data of this compound

The following table summarizes the reported antifungal activity of this compound against various plant pathogenic fungi.

| Fungal Pathogen | Efficacy Measurement | Value | Reference |

| Rhizoctonia solani | EC₅₀ | 35.9 µg/mL | [2] |

| Sclerotium rolfsii | EC₅₀ | 50.2 µg/mL | [2] |

| Fusarium oxysporum | EC₅₀ | 42.7 µg/mL | [2] |

| Pythium ultimum | Strong Inhibition | Not specified | [1] |

| Gaeumannomyces graminis var. tritici | Strong Inhibition | Not specified | |

| Botrytis cinerea | Strong Inhibition | Not specified | |

| Phytophthora cinnamomi | Active | Not specified | |

| Leptosphaeria maculans | Active | Not specified |

Experimental Protocols

Formulation Development Workflow

The development of a stable and effective biofungicide formulation is crucial for the successful application of this compound. The following workflow outlines the key steps in this process.

Caption: Workflow for developing this compound biofungicide formulations.

Protocol for In Vitro Antifungal Efficacy Testing

This protocol describes the determination of the half-maximal effective concentration (EC₅₀) of this compound formulations against target fungal pathogens using a mycelial growth inhibition assay.

Materials:

-

Purified this compound and its formulations

-

Target fungal pathogen cultures (e.g., Rhizoctonia solani, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA)

-

Sterile distilled water

-

Solvent for this compound (e.g., DMSO, acetone)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum: Culture the target fungal pathogen on PDA plates until the mycelium covers the entire plate.

-

Preparation of Amended Media:

-

Prepare a stock solution of the this compound formulation in a suitable solvent.

-

Serially dilute the stock solution to obtain a range of desired concentrations.

-

Add the appropriate volume of each dilution to molten PDA (cooled to approximately 45-50°C) to achieve the final test concentrations. Ensure the final solvent concentration is consistent across all treatments and the control (typically ≤1% v/v).

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture.

-

Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both amended and control).

-

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

-

Data Collection:

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the average colony diameter for each treatment.

-

-

Calculation of Inhibition:

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

EC₅₀ Determination:

-

Use probit analysis or a similar statistical method to determine the EC₅₀ value from the dose-response data.

-

Protocol for Stability Testing of Formulations

This protocol outlines the procedure for assessing the stability of this compound formulations under accelerated and real-time storage conditions.

Materials:

-

This compound formulation packaged in its proposed commercial packaging

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation for quantifying this compound (e.g., HPLC-UV)

-

Equipment for assessing physical properties (e.g., pH meter, particle size analyzer)

Procedure:

-

Sample Preparation: Prepare a sufficient number of samples of the this compound formulation in its final packaging.

-

Storage Conditions:

-

Accelerated Stability: Store samples at elevated temperature and humidity (e.g., 40°C ± 2°C and 75% RH ± 5% RH) for a period of up to 6 months.

-

Real-Time Stability: Store samples under recommended storage conditions (e.g., 25°C ± 2°C and 60% RH ± 5% RH) for the proposed shelf life of the product.

-

-

Testing Intervals:

-

Accelerated Stability: Test samples at initial (time 0), 1, 3, and 6 months.

-

Real-Time Stability: Test samples at initial (time 0), 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

-

Analytical Testing: At each time point, analyze the samples for the following:

-

Active Ingredient Content: Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Physical Properties: Evaluate appearance, color, odor, pH, viscosity (for liquids), and particle size distribution (for solids).

-

Biological Efficacy: Conduct the in vitro antifungal efficacy test (as described in Protocol 4.2) to ensure the formulation maintains its biological activity.

-

-

Data Analysis:

-

Plot the concentration of this compound over time for each storage condition.

-

Evaluate any changes in physical properties and biological efficacy.

-

Use the data to establish the shelf life and recommended storage conditions for the formulation.

-

Conclusion

The development of a robust biofungicide formulation is a multi-step process that requires careful consideration of carriers, adjuvants, and formulation type. The protocols provided in these application notes offer a systematic approach to formulating this compound and evaluating its efficacy and stability. By following these guidelines, researchers and drug development professionals can advance the development of novel and effective biofungicides for sustainable agriculture.

References

- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Harzianopyridone in Integrated Pest Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harzianopyridone is a pyridone alkaloid secondary metabolite produced by the fungus Trichoderma harzianum, a well-known biological control agent. This compound has demonstrated significant antifungal properties against a range of plant pathogenic fungi, making it a promising candidate for use in Integrated Pest Management (IPM) strategies. IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. The application of naturally derived compounds like this compound aligns with the principles of IPM by offering a more targeted and potentially safer alternative to synthetic pesticides.

These application notes provide a summary of the current knowledge on this compound, including its antifungal efficacy, proposed mechanisms of action, and protocols for its evaluation.

Data Presentation: Antifungal Activity of this compound

The antifungal efficacy of this compound has been quantified against several important plant pathogens. The following table summarizes the reported 50% effective concentration (EC₅₀) values, which represent the concentration of this compound required to inhibit 50% of the mycelial growth of the target fungus.

| Target Pathogen | EC₅₀ (µg/mL) | Reference |

| Rhizoctonia solani | 35.9 | [1] |

| Sclerotium rolfsii | 42.2 | [1] |

| Fusarium oxysporum | 50.2 | [1] |

Experimental Protocols

Protocol 1: In Vitro Antifungal Activity Assessment using the Poisoned Food Technique

This protocol details the poisoned food technique to evaluate the antifungal activity of purified this compound against mycelial growth of target fungal pathogens.

Materials:

-

Purified this compound

-